molecular formula C4H6Cl2O2 B167441 1,2-Dichloroethyl acetate CAS No. 10140-87-1

1,2-Dichloroethyl acetate

Cat. No. B167441
CAS RN: 10140-87-1
M. Wt: 156.99 g/mol
InChI Key: QRNBACUXNLBSDC-UHFFFAOYSA-N
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Description

1,2-Dichloroethyl acetate is a chemical compound used in the making of other organic chemicals . It is a liquid which is either white or resembles water .


Molecular Structure Analysis

The molecular formula of 1,2-Dichloroethyl acetate is C4H6Cl2O2 . Its average mass is 156.995 Da and its monoisotopic mass is 155.974487 Da .


Physical And Chemical Properties Analysis

1,2-Dichloroethyl acetate has a density of 1.3±0.1 g/cm3 . Its boiling point is 176.8±20.0 °C at 760 mmHg . The vapour pressure is 1.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.3±3.0 kJ/mol . The flash point is 72.4±20.8 °C . The index of refraction is 1.441 . The molar refractivity is 32.0±0.3 cm3 .

Scientific Research Applications

Reductive Dechlorination in Water Treatment

1,2-Dichloroethane, closely related to 1,2-Dichloroethyl acetate, has been studied for its dechlorination in wastewater treatment. Gupta and Mali (2008) found that anaerobic sequencing batch reactors effectively degrade 1,2-Dichloroethane, particularly when using acetate as an electron donor, resulting in safe end products like ethene and ethane (Gupta & Mali, 2008).

Microbial Fuel Cells for Groundwater Contamination

Pham et al. (2009) demonstrated that microbial fuel cells, using anodophilic consortia, can effectively degrade 1,2-Dichloroethane in airtight conditions. These cells not only degrade the contaminant but also generate electricity, suggesting a dual-benefit approach in environmental clean-up processes (Pham, Boon, Marzorati, & Verstraete, 2009).

Methanogenic Conditions in Contaminant Degradation

Under methanogenic conditions, certain halogenated compounds like 1,2-Dichloroethane are effectively degraded, as demonstrated by Bouwer and McCarty (1983). This process involves biooxidation to non-toxic end products, highlighting its potential for environmental remediation (Bouwer & McCarty, 1983).

Soil Remediation and Microbial Interactions

Yang et al. (2017) explored the use of acetate to stimulate the degradation of 2,4-Dichlorophenoxyacetic acid in soil, a compound structurally similar to 1,2-Dichloroethyl acetate. The addition of acetate significantly increased the degradation rate, providing insights into soil remediation techniques (Yang, Xu, Dai, Wang, Shi, & Guo, 2017).

Electrostatic Effects in Enzyme Catalysis

Soriano et al. (2004) conducted a study on the role of electrostatic effects in enzyme catalysis, specifically looking at the cleavage of the carbon-chlorine bond in 1,2-dichloroethane. This research provides a deeper understanding of the molecular dynamics involved in reactions with compounds like 1,2-Dichloroethyl acetate (Soriano, Silla, Tuñón, Martí, Moliner, & Bertrán, 2004).

Synthesis of Pheromones

Ratovelomanana and Linstrumelle (1981) discussed a method for synthesizing trans-1-chloroalkenes from 1,2-dichloroethylene, a similar compound to 1,2-Dichloroethyl acetate. This method has potential applications in the synthesis of sex pheromones, demonstrating the compound's role in organic synthesis (Ratovelomanana & Linstrumelle, 1981).

Light Scattering and Gibbs Functions

Katime, Cesteros, and Strazielle (1984) utilized light scattering to study mixtures including 1,2-dichloroethane and ethyl acetate, providing insights into the physicochemical properties of such mixtures. This research is relevant to understanding the interactions of compounds like 1,2-Dichloroethyl acetate in different solvent systems (Katime, Cesteros, & Strazielle, 1984).

Safety And Hazards

1,2-Dichloroethyl acetate may be ignited by heat, sparks or flames. Vapors may travel to a source of ignition and flash back. The container may explode in the heat of fire. Vapor explosion hazard indoors, outdoors or in sewers. Runoff to sewer may create fire or explosion hazard. When heated to decomposition, 1,2-Dichloroethyl acetate may emit highly toxic fumes of phosgene .

properties

IUPAC Name

1,2-dichloroethyl acetate
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InChI

InChI=1S/C4H6Cl2O2/c1-3(7)8-4(6)2-5/h4H,2H2,1H3
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InChI Key

QRNBACUXNLBSDC-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC(CCl)Cl
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Molecular Formula

C4H6Cl2O2
Record name ETHANOL, 1,2-DICHLORO-, ACETATE
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DSSTOX Substance ID

DTXSID80893073
Record name 1,2-Dichloroethyl acetate
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Molecular Weight

156.99 g/mol
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Physical Description

Ethanol, 1,2-dichloro-, acetate is a water-white liquid. Density 1.23 g / cm3. Flash point 307 °F. Low toxicity. Miscible with alcohol and ethyl ether. Insoluble in water. Used in organic synthesis., Water-white liquid; [HSDB]
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Boiling Point

136 to 149 °F at 13 mmHg (EPA, 1998)
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Flash Point

307 °F (EPA, 1998)
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Solubility

Miscible with alcohol and ethyl ether, immiscible with water
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Density

1.296 at 68 °F (EPA, 1998) - Denser than water; will sink
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Product Name

1,2-Dichloroethyl acetate

Color/Form

Water-white liquid

CAS RN

10140-87-1
Record name ETHANOL, 1,2-DICHLORO-, ACETATE
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Record name Ethanol, 1,2-dichloro-, 1-acetate
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Melting Point

Less than -26 °F (EPA, 1998), Freezing point: less than -32 °C
Record name ETHANOL, 1,2-DICHLORO-, ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Dichloroethyl acetate

Citations

For This Compound
11
Citations
MS Malik, NK Sangwan, OP Malik… - Organic preparations …, 1991 - Taylor & Francis
Chloroacetaldehyde dialkyl acetals are versatile intermediates in the synthesis of compounds of biological significance. The commonly used methods for their preparation involve the …
Number of citations: 2 www.tandfonline.com
P Ribereau, G Queguiner - Canadian Journal of Chemistry, 1983 - cdnsciencepub.com
The 3-step synthesis of furylpyridines is described, using ethyl pyridinoylacetates as starting materials for 2-furyl compounds and chloroacetylpyridines for 3-furyl isomers. Furthermore, …
Number of citations: 30 cdnsciencepub.com
JM de Souza, M Berton, DR Snead… - … Process Research & …, 2020 - ACS Publications
We demonstrate a continuous two-step sequence in which sulfenyl chloride is formed, trapped by vinyl acetate, and chlorinated further via a Pummerer rearrangement. These reactions …
Number of citations: 6 pubs.acs.org
J Jalonen - Biomedical & environmental mass spectrometry, 1990 - Wiley Online Library
Gas chromatography (GC)/electron capture detection and GC/negative ion chemical ionization mass spectrometry were compared to each other in order to investigate ionic processes …
Number of citations: 1 onlinelibrary.wiley.com
LC Leitch, BE Baker, L Brickman - Canadian Journal of …, 1945 - cdnsciencepub.com
A number of attempts to prepare sulphanilylthiourea are described. The synthesis was accomplished by reacting acetylsulphanilylcyanamide with hydrogen sulphide under pressure …
Number of citations: 17 cdnsciencepub.com
G Broggini, G Zecchi - Organic preparations and procedures …, 1991 - Taylor & Francis
1, CDioxan-2-one derivatives find application in several fields, eg polymers, l corrosion inhibitors? bi~ materials.~*~ Due to the additional functionality, 5-hydroxymethyl-l, 4dioxan-2-one …
Number of citations: 8 www.tandfonline.com
BG Yasnitskii, AN Androsov - Pharmaceutical Chemistry Journal, 1974 - Springer
On repeating the conditions described in the patent it was found that the pyrolysis reaction of (] 1) gave low yields of (I. II) and (IV). An investigation of this process undertaken by us gave …
Number of citations: 3 link.springer.com
M Murphy, FD Salmon - History, 2004 - Soc Nuclear Med
In order to save scan time of Tc-99m MDP bone SPECTof skull, we performed ISO degrees facio-vertex-occipital SPECT (FVO) in seven cases with normal and abnormal skull scinti …
Number of citations: 1 jnm.snmjournals.org
F Kurzer - Chemical Reviews, 1952 - ACS Publications
Although isolated examples of sulfonyiureas are recorded in the earlier litera-ture, a more systematic study of the chemistry of sulfonyl derivatives of urea and thiourea is of very recent …
Number of citations: 73 pubs.acs.org
K Terao - Bulletin of the Institute for Chemical …, 1992 - repository.kulib.kyoto-u.ac.jp
1. Introduction a—Chlorocarbonyl compounds are very useful starting materials for indutrial scale production of various agrochemicals, pharmaceuticals, dyestuffs and polymers …
Number of citations: 6 repository.kulib.kyoto-u.ac.jp

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